N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide
Description
N-{1-(3-Methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide is a synthetic pyrrole derivative featuring a propanamide moiety and a 4-methylphenylsulfonyl group. Its molecular formula is C₂₀H₃₀N₂O₄S, with an estimated molecular weight of 394.53 g/mol. Key structural attributes include:
- Pyrrole core: A five-membered aromatic heterocycle with nitrogen at position 1.
- Substituents: 3-Methoxypropyl group at position 1, enhancing lipophilicity. 4,5-Dimethyl groups contributing steric bulk. 4-Methylphenylsulfonyl group at position 3, providing hydrogen-bond acceptor properties. Propanamide at position 2, enabling hydrogen-bond donor interactions.
Properties
Molecular Formula |
C20H28N2O4S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]propanamide |
InChI |
InChI=1S/C20H28N2O4S/c1-6-18(23)21-20-19(15(3)16(4)22(20)12-7-13-26-5)27(24,25)17-10-8-14(2)9-11-17/h8-11H,6-7,12-13H2,1-5H3,(H,21,23) |
InChI Key |
SKZBGJRPNHSUAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(N1CCCOC)C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Sulfonylation: The sulfonyl group is introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base.
Amidation: The final step involves the formation of the propanamide group through an amidation reaction with propanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Receptor Interaction: Modulating receptor activity, affecting signal transduction pathways.
Cellular Pathways: Influencing cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Analysis
Target Compound vs. Compound 5 ()
- Compound 5 : Pyrazole core with fluorophenyl, methylsulfonamido, and propyl groups .
- Key Differences :
- Heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. pyrrole (one nitrogen). Pyrazole’s higher aromaticity may influence binding interactions.
- Functional Groups: Methylsulfonamido (NH-SO₂) in Compound 5 vs. sulfonyl (SO₂) in the target. The former offers additional hydrogen-bond donor capacity.
- Solubility : Fluorophenyl in Compound 5 increases lipophilicity compared to the target’s methoxypropyl group.
Target Compound vs. Compound 194 ()
- Compound 194 : Imidazole core with trimethoxyphenyl and pyridinyl groups .
- Key Differences :
- Heterocycle: Imidazole (two non-adjacent nitrogens) enables distinct hydrogen-bonding patterns compared to pyrrole.
- Substituents : Trimethoxyphenyl groups in Compound 194 enhance lipophilicity but may reduce aqueous solubility.
- Biological Activity : Compound 194 is a CK1δ inhibitor ; the target’s activity remains unconfirmed.
Target Compound vs. 1005565-99-0 ()
Physicochemical and Pharmacokinetic Properties
- Solubility : The target’s sulfonyl and propanamide groups improve aqueous solubility compared to Compound 194’s bulky trimethoxyphenyl substituents.
- Metabolic Stability : The 3-methoxypropyl group in the target may undergo oxidative metabolism, whereas Compound 7’s hydroxyphenyl could be prone to glucuronidation.
Biological Activity
N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring, a sulfonyl group, and a propanamide moiety. Its molecular formula is . The presence of various functional groups contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate several biological pathways:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, which may be crucial in various disease processes.
- Receptor Binding : The compound may exhibit binding affinity to receptors involved in inflammation and cancer pathways.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against various strains of bacteria.
- Anti-inflammatory Effects : The potential for anti-inflammatory activity has been noted, particularly in models of chronic inflammation.
Antimicrobial Activity
A study examining the antimicrobial efficacy of similar sulfonamide compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. These findings suggest that this compound may also exhibit comparable activity due to structural similarities .
Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins. These studies indicated favorable binding affinities, suggesting potential as a therapeutic agent in diseases where these targets are implicated .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| N-{1-benzyl-4,5-dimethyl...} | Moderate against E. coli | Yes | Enzyme inhibition |
| N-{1-(3-methoxypropyl)...} | Moderate against S. typhi | Potentially yes | Receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
